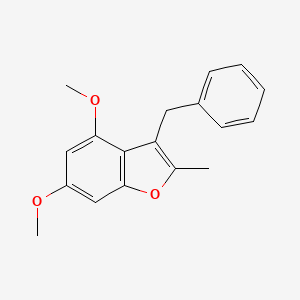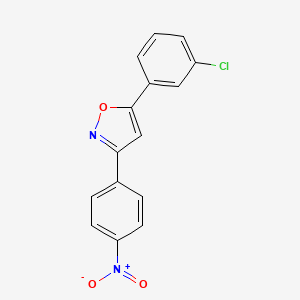
Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 5-position and a nitrophenyl group at the 3-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydroxamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 5-(3-Chlorophenyl)-3-(4-aminophenyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-3-(4-aminophenyl)isoxazole: Similar structure but with an amino group instead of a nitro group.
5-(3-Chlorophenyl)-3-(4-methylphenyl)isoxazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these groups in the isoxazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
651021-81-7 |
|---|---|
Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |
InChI Key |
GXADMDPUPUCNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
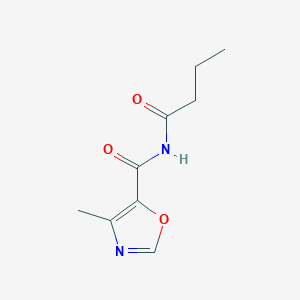
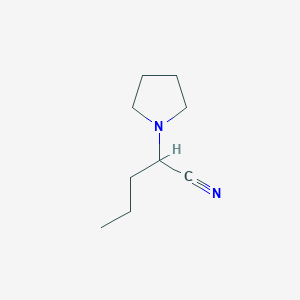
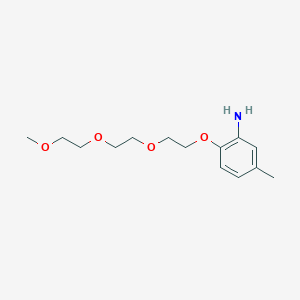

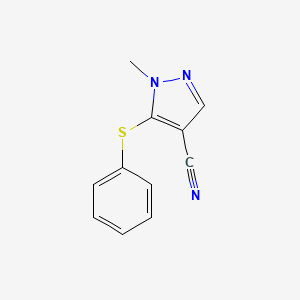


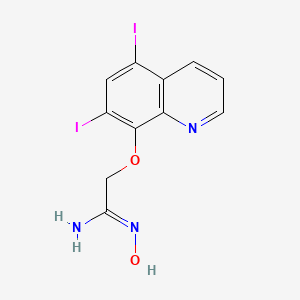
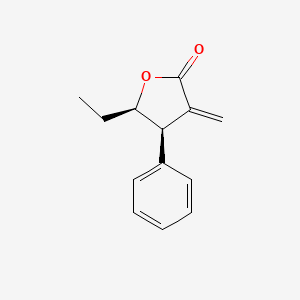
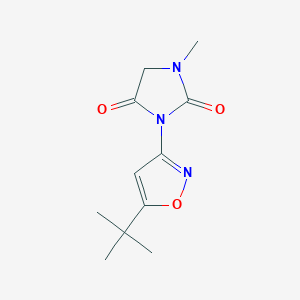
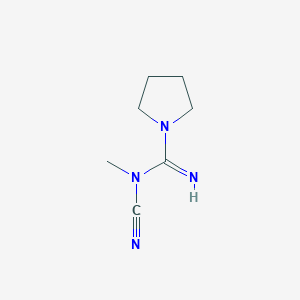
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
